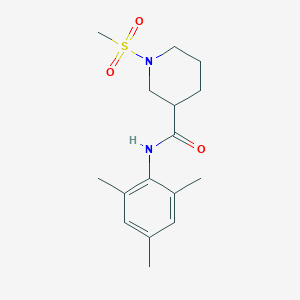![molecular formula C17H26N2O4S B4485982 1-METHANESULFONYL-N-[3-(4-METHOXYPHENYL)PROPYL]PIPERIDINE-3-CARBOXAMIDE](/img/structure/B4485982.png)
1-METHANESULFONYL-N-[3-(4-METHOXYPHENYL)PROPYL]PIPERIDINE-3-CARBOXAMIDE
Overview
Description
1-METHANESULFONYL-N-[3-(4-METHOXYPHENYL)PROPYL]PIPERIDINE-3-CARBOXAMIDE is a chemical compound known for its diverse applications in scientific research. It is characterized by its unique structure, which includes a methanesulfonyl group, a methoxyphenyl group, and a piperidine carboxamide moiety. This compound is available from various suppliers and is used in a range of research fields .
Preparation Methods
Specific synthetic routes and reaction conditions can vary, but common methods include the use of protecting groups to prevent unwanted side reactions . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-METHANESULFONYL-N-[3-(4-METHOXYPHENYL)PROPYL]PIPERIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halides or nucleophiles. Common reagents and conditions used in these reactions include acids, bases, and catalysts to facilitate the desired transformations. .
Scientific Research Applications
1-METHANESULFONYL-N-[3-(4-METHOXYPHENYL)PROPYL]PIPERIDINE-3-CARBOXAMIDE is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-METHANESULFONYL-N-[3-(4-METHOXYPHENYL)PROPYL]PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and processes, leading to various effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-METHANESULFONYL-N-[3-(4-METHOXYPHENYL)PROPYL]PIPERIDINE-3-CARBOXAMIDE can be compared with other similar compounds, such as:
1-METHANESULFONYL-N-(3-METHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE: This compound has a similar structure but differs in the position of the methoxy group.
1-(4-METHANESULFONYL-3-METHOXYPHENYL)METHANAMINE HYDROCHLORIDE: This compound has a different functional group attached to the methanesulfonyl group
Properties
IUPAC Name |
N-[3-(4-methoxyphenyl)propyl]-1-methylsulfonylpiperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S/c1-23-16-9-7-14(8-10-16)5-3-11-18-17(20)15-6-4-12-19(13-15)24(2,21)22/h7-10,15H,3-6,11-13H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTELYPSNYIFZRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCCNC(=O)C2CCCN(C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl N-{[4-(1H-tetrazol-1-yl)phenyl]carbonyl}-beta-alaninate](/img/structure/B4485901.png)
![6-oxo-N-(3-pyridinylmethyl)-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B4485903.png)
![1-{4-[(4-amino-2-quinazolinyl)amino]phenyl}ethanone](/img/structure/B4485911.png)
![N-(2-ethylphenyl)-4-[6-methyl-2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4485914.png)
![N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-N'-phenylurea](/img/structure/B4485918.png)
![5-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-6-one](/img/structure/B4485924.png)
![4-(N-ETHYLETHANESULFONAMIDO)-N-[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]BENZAMIDE](/img/structure/B4485928.png)
![N-ethyl-N-{[6-(1-phenoxypropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}ethanamine](/img/structure/B4485929.png)
![[(2-Chloro-4-methylphenyl)sulfamoyl]dimethylamine](/img/structure/B4485930.png)

![1-(ETHANESULFONYL)-N-[4-(PIPERIDINE-1-CARBONYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE](/img/structure/B4485940.png)
![N-(4-chlorophenyl)-4-[6-methyl-2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4485946.png)
![4-FLUORO-N-[5-(1-HYDROXY-2-METHYLPROPAN-2-YL)-1,4,5,6-TETRAHYDRO-1,3,5-TRIAZIN-2-YL]BENZENE-1-SULFONAMIDE](/img/structure/B4485954.png)
![4-[N-(2H-1,3-BENZODIOXOL-5-YL)METHANESULFONAMIDO]-N-(1-METHYLPIPERIDIN-4-YL)BUTANAMIDE](/img/structure/B4485967.png)
